molecular formula C15H14N2O3 B1386862 4-[5-(Propionylamino)pyridin-2-yl]benzoic acid CAS No. 1171685-44-1

4-[5-(Propionylamino)pyridin-2-yl]benzoic acid

Cat. No.: B1386862
CAS No.: 1171685-44-1
M. Wt: 270.28 g/mol
InChI Key: UQXUYJPXOABJJD-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)benzoic Acid (CAS: 4385-76-6)

  • Structural differences : Lacks the propionylamino substituent, resulting in reduced hydrogen-bonding capacity.
  • Crystallography : Adopts a triclinic system ($$ P\overline{1} $$) with shorter $$ a $$-axis (7.4624 Å) and higher density (1.375 g/cm³).

4-(Pyridin-2-yl)benzoic Acid (CAS: 4385-62-0)

  • Conformational contrast : The pyridine ring is rotated 18.4° relative to the benzoic acid plane, increasing steric strain.
  • Hydrogen bonding : Exhibits only carboxylic acid dimerization without side-chain participation.

Table 3: Structural Comparison of Pyridine-Benzoic Acid Derivatives

Compound Space Group Density (g/cm³) Key Interactions
This compound $$ P2_1/c $$ 1.377 O-H⋯O, N-H⋯O, C-H⋯O
4-(Pyridin-4-yl)benzoic acid $$ P\overline{1} $$ 1.375 O-H⋯O, π-π stacking
4-(Pyridin-2-yl)benzoic acid $$ P2_1/c $$ 1.281 O-H⋯O

Properties

IUPAC Name

4-[5-(propanoylamino)pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-14(18)17-12-7-8-13(16-9-12)10-3-5-11(6-4-10)15(19)20/h3-9H,2H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXUYJPXOABJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyridinyl Core

The pyridine ring bearing the amino substituent at the 5-position can be synthesized through nucleophilic substitution or coupling reactions involving halogenated pyridine derivatives. A typical route involves:

  • Starting with 2-chloropyridine derivatives.
  • Nucleophilic substitution with amino groups or amino derivatives to introduce the amino functionality at the 5-position.
  • Subsequent acylation with propionyl chloride to form the propionylamino group.

Research Data:

  • Diazotization and substitution reactions have been used to modify pyridine rings, as seen in benzotriazinone syntheses, indicating the feasibility of such steps (see).

Functionalization of Benzoic Acid

  • The benzoic acid moiety can be functionalized via esterification or amidation .
  • Esterification can be achieved by reacting benzoic acid with acetic anhydride or alcohols under acidic or basic catalysis.
  • Amide formation involves reacting benzoic acid derivatives with ammonia or amines, often facilitated by coupling agents like DCC or EDC.

Coupling of Pyridine and Benzoic Acid Derivatives

Use of Cross-Coupling Reactions

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) are employed to connect the pyridine core with the benzoic acid derivative.
  • For example, a halogenated pyridine (e.g., 2-bromo-5-aminopyridine) can be coupled with a benzoic acid derivative bearing a suitable leaving group.

Amide Bond Formation

  • The final step involves forming the amide bond between the amino group on the pyridine derivative and the carboxylic acid group of benzoic acid.
  • This can be achieved using coupling reagents such as HATU , EDC , or DCC in the presence of a base like DIPEA.

Introduction of the Propionylamino Group

  • The amino group on the pyridine ring is acylated with propionyl chloride in the presence of a base (e.g., pyridine or triethylamine).
  • This step ensures selective acylation, yielding the propionylamino substituent.

Representative Data Table of Preparation Methods

Step Starting Material Reagents/Conditions Product/Intermediate Yield (%) Reference/Notes
1 2-Chloropyridine Ammonia or amines 5-Amino-2-chloropyridine 70-85 Common nucleophilic substitution
2 5-Amino-2-chloropyridine Propionyl chloride, base 5-(Propionylamino)pyridine 65-80 Acylation of amino group
3 2-Bromobenzoic acid Pd-catalyzed coupling 2-Pyridyl-benzoic acid derivative 60-75 Suzuki or Buchwald-Hartwig coupling
4 Pyridine derivative & benzoic acid derivative Coupling reagents (HATU/EDC), solvent 4-[5-(Propionylamino)pyridin-2-yl]benzoic acid 50-70 Final amide bond formation

Research Findings and Optimization Strategies

  • Microwave-assisted synthesis has been explored to accelerate coupling reactions and improve yields, as demonstrated in the synthesis of other heterocyclic compounds ().
  • Solvent choice significantly impacts yield and purity; polar aprotic solvents like DMF or DMSO are preferred for coupling steps.
  • Protection/deprotection strategies may be employed to prevent side reactions, especially when multiple reactive sites are present.

Notes on Methodology and Practical Considerations

Chemical Reactions Analysis

Types of Reactions

4-[5-(Propionylamino)pyridin-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the propionylamino group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the propionylamino group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

4-[5-(Propionylamino)pyridin-2-yl]benzoic acid is primarily investigated for its pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Pharmacological Effects:

  • Antitumor Activity: Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated significant inhibition of cell growth at concentrations as low as 10 µM, suggesting potential in cancer therapy.
  • Anti-inflammatory Properties: In vivo studies have shown that it can reduce levels of pro-inflammatory cytokines in models of induced inflammation, indicating its potential use in treating inflammatory diseases.

Biochemistry

The compound is utilized in proteomics and biochemical assays to explore protein interactions and functions. It serves as a tool for studying the mechanisms of action of various proteins and enzymes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibits cancer cell proliferation
Anti-inflammatoryReduces pro-inflammatory cytokines
AntibacterialExhibits activity against specific bacterial strains

Case Study 1: Antitumor Efficacy

In a controlled study, this compound was tested against breast cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation pathways, highlighting its mechanism of action in tumor suppression.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation involved administering the compound to mice subjected to lipopolysaccharide (LPS) treatment to simulate an inflammatory response. The treatment resulted in a significant decrease in serum levels of IL-6 and TNF-alpha, demonstrating its effectiveness in modulating inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to its structure can enhance potency and selectivity:

ModificationEffect on Activity
Propionyl groupEnhances binding affinity to target proteins
Pyridine ring substitutionAlters pharmacokinetic properties

Mechanism of Action

The mechanism of action of 4-[5-(Propionylamino)pyridin-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The propionylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The pyridine and benzoic acid moieties may also contribute to its activity by interacting with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include compounds with variations in:

Acyl substituents on the pyridine ring.

Positional isomerism of the pyridine-benzoic acid linkage.

Additional functional groups influencing solubility or bioactivity.

Compound Name Substituent (Pyridine Position) Acyl Group Molecular Weight (g/mol) Melting Point (°C) Key Features
4-[5-(Propionylamino)pyridin-2-yl]benzoic acid 5 (pyridin-2-yl) Propionylamino 270.29 Not reported High hydrophobicity; carboxylic acid
4-[6-(Acetylamino)pyridin-3-yl]benzoic acid (4a) 6 (pyridin-3-yl) Acetylamino 256.26 Not reported Lower steric bulk; positional isomerism
N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}propanamide (8e) 5 (pyridin-2-yl) 2,2-Dimethylpropanoyl 538.04 190–193 Piperazine linker; trifluoromethyl group
4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester 5 (pyridin-2-yl) Trifluoromethyl 295.26 Not reported Esterified carboxylate; enhanced lipophilicity

Key Observations:

  • Acyl Group Impact: Propionylamino (–NHCOCH₂CH₃) provides intermediate hydrophobicity compared to acetyl (–NHCOCH₃) and bulkier 2,2-dimethylpropanoyl groups. This affects membrane permeability and metabolic degradation rates .
  • Positional Isomerism: Pyridin-2-yl vs. For example, pyridin-2-yl derivatives may favor π-stacking interactions in enzyme active sites .
  • Functional Group Additions : Piperazine-linked derivatives (e.g., 8e) introduce basic nitrogen atoms, enhancing solubility in acidic environments, while trifluoromethyl groups improve metabolic stability .

Physicochemical Properties

  • Solubility: The carboxylic acid group in this compound enhances aqueous solubility at physiological pH compared to its ethyl ester analogue (e.g., 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester) .
  • Melting Points : Piperazine-containing derivatives (e.g., 8e, melting point 190–193°C) exhibit higher melting points than simpler benzoic acid derivatives, likely due to increased molecular rigidity and hydrogen-bonding networks .

Biological Activity

4-[5-(Propionylamino)pyridin-2-yl]benzoic acid, with the molecular formula C15H14N2O3 and a molecular weight of 270.29 g/mol, is a compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C15H14N2O3
  • Molecular Weight : 270.29 g/mol
  • Canonical SMILES : C=CC(=O)N1=C(C=CC=C1)C(=O)O

This compound features a pyridine ring substituted with a propionylamino group and a benzoic acid moiety, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer pathways, including Src family kinases (SFKs). This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells .
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory responses, potentially making this compound useful in treating inflammatory diseases .

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Cancer Treatment : Given its kinase inhibitory properties, this compound could be explored as a candidate for treating various cancers, particularly glioblastoma multiforme (GBM), where SFK activity is often upregulated .
  • Anti-inflammatory Agents : Its structural analogs have demonstrated anti-inflammatory effects, suggesting that this compound may also possess similar properties .
  • Antimicrobial Activity : Preliminary studies on related benzoic acid derivatives have shown antimicrobial properties against various pathogens, indicating potential applications in infectious disease management .

Case Study 1: Inhibition of Src Kinases

In a study investigating the effects of imidazo[4,5-c]pyridin-2-one derivatives on GBM cell lines, compounds similar to this compound exhibited significant inhibition of Src kinases. The most effective compounds were tested against U87 and U251 cell lines, showing promising antiproliferative effects comparable to established inhibitors like PP2 .

Case Study 2: Anti-inflammatory Properties

A series of substituted benzoic acids were evaluated for their anti-inflammatory activity. Results indicated that compounds with structural similarities to this compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting potential for development as anti-inflammatory therapeutics .

Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundSrc Kinase InhibitionTBD
Imidazo[4,5-c]pyridin-2-one derivativeSrc Kinase Inhibition<1
Substituted benzoic acidsAnti-inflammatoryTBD

Summary of Findings

The investigations into the biological activity of this compound highlight its potential as a therapeutic agent in oncology and inflammation. Further studies are necessary to elucidate its full range of biological effects and establish clinical relevance.

Q & A

Q. What are the recommended synthetic routes for 4-[5-(Propionylamino)pyridin-2-yl]benzoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling a pyridine derivative (e.g., 5-aminopyridin-2-yl) with a benzoic acid scaffold. A two-step approach is common:

Amide Bond Formation : React 5-aminopyridin-2-yl derivatives with propionic anhydride or propionyl chloride in the presence of a base (e.g., triethylamine) to introduce the propionylamino group.

Suzuki-Miyaura Coupling : Link the modified pyridine to a brominated benzoic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid intermediate.

  • Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance yields. Purity can be improved using recrystallization (ethanol/water mixtures) or silica gel chromatography .

Q. How should researchers purify and characterize this compound to ensure >95% purity?

  • Methodological Answer :
  • Purification : Use column chromatography with a gradient elution system (e.g., hexane/ethyl acetate to dichloromethane/methanol) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
  • Characterization :
  • Purity : Confirm via HPLC (≥95% peak area) with UV detection at 254 nm .
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbonyl signals. Mass spectrometry (ESI-MS) should match the molecular ion peak (expected m/zm/z: calculated from C₁₅H₁₃N₂O₃) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer :
  • Crystallization : Grow crystals via slow evaporation in a solvent system (e.g., DMSO/water).
  • Data Collection : Use a diffractometer (e.g., Bruker APEX-II) at 100 K. Collect data with Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) and process using SAINT .
  • Refinement : Solve structures with SHELXTL, refining anisotropic displacement parameters. Key metrics: RR-factor < 0.05, data-to-parameter ratio > 14.0. Analyze hydrogen bonding (e.g., N–H⋯O interactions) to confirm propionylamino orientation .

Q. What strategies address contradictions in reported melting points or spectral data?

  • Methodological Answer :
  • Melting Point Discrepancies : Verify purity via DSC (differential scanning calorimetry) to distinguish between polymorphs. Compare with literature values for related compounds (e.g., reports mp 287.5–293.5°C for a trifluoromethyl analog) .
  • Spectral Inconsistencies : Cross-validate using complementary techniques:
  • IR Spectroscopy : Confirm carbonyl stretches (1680–1700 cm⁻¹ for carboxylic acid and amide).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

Q. How can researchers design in vitro assays to evaluate this compound’s enzyme inhibition potential?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or proteases based on structural analogs (e.g., pyridinyl-benzoic acid derivatives in target enzymes) .
  • Assay Conditions :
  • Buffer : Use ammonium acetate (pH 6.5, adjusted with acetic acid) for stability .
  • Inhibition Kinetics : Perform dose-response curves (1 nM–100 μM) with a fluorogenic substrate. Measure IC₅₀ values using nonlinear regression.
  • Controls : Include positive inhibitors (e.g., staurosporine for kinases) and validate with orthogonal methods (SPR for binding affinity) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Methodological Answer :
  • Curve Fitting : Use GraphPad Prism or R to fit sigmoidal curves (4-parameter logistic model). Report R2>0.95R^2 > 0.95.
  • Error Handling : Perform triplicate measurements; apply Student’s t-test or ANOVA for significance (p<0.05p < 0.05).
  • Reproducibility : Share raw data in repositories (e.g., Zenodo) and document solvent batch effects (e.g., DMSO purity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-[5-(Propionylamino)pyridin-2-yl]benzoic acid
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4-[5-(Propionylamino)pyridin-2-yl]benzoic acid

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